

Technical Support Center: Z-Ile-Ile-OH Experiments

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Compound of Interest

Compound Name: Z-Ile-Ile-OH

Cat. No.: B151299

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **Z-Ile-Ile-OH** and related dipeptide synthesis. The protocols and troubleshooting advice are based on established principles of peptide chemistry.

Frequently Asked Questions (FAQs)

Q1: What is **Z-Ile-Ile-OH**?

A1: **Z-Ile-Ile-OH** is a dipeptide composed of two isoleucine (Ile) amino acid residues. The N-terminus of the first isoleucine is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial for controlling the peptide coupling reaction and preventing unwanted side reactions.^[1]^[2]

Q2: What are the primary applications of Z-protected dipeptides like **Z-Ile-Ile-OH**?

A2: Z-protected dipeptides are key intermediates in the synthesis of longer peptides and peptidomimetics.^[3] They are often used in drug discovery and development to create compounds with specific biological activities. The Z-group ensures selective peptide bond formation.^[2]

Q3: What are the key chemical properties of the starting material, Z-Ile-OH?

A3: Z-Ile-OH, or N-benzyloxycarbonyl-L-isoleucine, is the N-protected form of the amino acid isoleucine.^{[2][4]} Its properties are summarized in the table below.

Property	Value	Reference
CAS Number	3160-59-6	^{[2][4][5]}
Molecular Formula	C ₁₄ H ₁₉ NO ₄	^[4]
Molecular Weight	265.30 g/mol	^[4]
Appearance	White to off-white crystalline powder	^[2]
Solubility	Soluble in DMSO, DMF, methanol; sparingly soluble in water	^[2]
Storage	2–8°C in a tightly sealed container, protected from moisture and light	^[2]

Q4: What are the critical steps in synthesizing **Z-Ile-Ile-OH**?

A4: The synthesis of **Z-Ile-Ile-OH** involves two main stages: the coupling of Z-Ile-OH with a C-terminally protected isoleucine (e.g., Ile-OMe or Ile-OtBu) and the subsequent deprotection of the C-terminus. Careful control of reaction conditions is essential to ensure high yield and purity.

Experimental Protocols

A generalized protocol for the solution-phase synthesis of **Z-Ile-Ile-OH** is provided below.

Materials:

- Z-Ile-OH
- Isoleucine methyl ester hydrochloride (Ile-OMe·HCl) or another suitable C-terminally protected isoleucine

- Coupling reagent (e.g., DCC, HBTU, or EDC/HOBt)
- Base (e.g., DIEA or NMM)
- Anhydrous solvent (e.g., DMF or DCM)
- Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, citric acid solution, brine, anhydrous sodium sulfate)
- Reagents for C-terminal deprotection (e.g., LiOH or NaOH for methyl esters)

Procedure:

- Preparation of the Reaction Mixture:
 - Dissolve Z-Ile-OH in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - In a separate flask, dissolve Ile-OMe·HCl in the anhydrous solvent and add the base to neutralize the hydrochloride salt.
- Coupling Reaction:
 - Add the neutralized Ile-OMe solution to the Z-Ile-OH solution.
 - Add the coupling reagent to the reaction mixture at 0°C.
 - Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Work-up:
 - Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).
 - Dilute the filtrate with ethyl acetate and wash successively with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification of Z-Ile-Ile-OMe:
 - Purify the crude product by flash column chromatography on silica gel.
- C-terminal Deprotection (Saponification):
 - Dissolve the purified Z-Ile-Ile-OMe in a suitable solvent mixture (e.g., THF/water).
 - Add an aqueous solution of LiOH or NaOH and stir at room temperature.
 - Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Final Work-up and Purification:
 - Acidify the reaction mixture with a weak acid (e.g., 1 M HCl) to pH 2-3.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, **Z-Ile-Ile-OH**.
 - If necessary, purify the final product by recrystallization or chromatography.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency/Low Yield

- Possible Cause A: Incomplete reaction.
 - Solution: Increase the reaction time or slightly increase the temperature. Ensure that the coupling reagents are fresh and active.
- Possible Cause B: Aggregation of the peptide.
 - Solution: Peptides containing hydrophobic residues like isoleucine can be prone to aggregation.^{[6][7]} Try using a more polar aprotic solvent like DMF or NMP. The addition of

chaotropic salts may also improve solvation.[6]

- Possible Cause C: Steric hindrance.
 - Solution: The bulky side chains of isoleucine can hinder the coupling reaction. Consider using a more powerful coupling reagent like HATU.

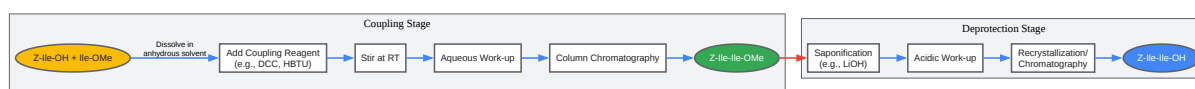
Issue 2: Presence of Side Products

- Possible Cause A: Racemization.
 - Solution: Racemization can occur during the activation of the carboxylic acid. Use of an additive like HOBt or performing the reaction at a lower temperature can minimize this side reaction.
- Possible Cause B: Formation of undesired dipeptides.
 - Solution: This occurs if protecting groups are not used correctly.[1][3] Ensure that the N-terminus of one amino acid and the C-terminus of the other are properly protected before the coupling reaction.

Issue 3: Difficult Purification

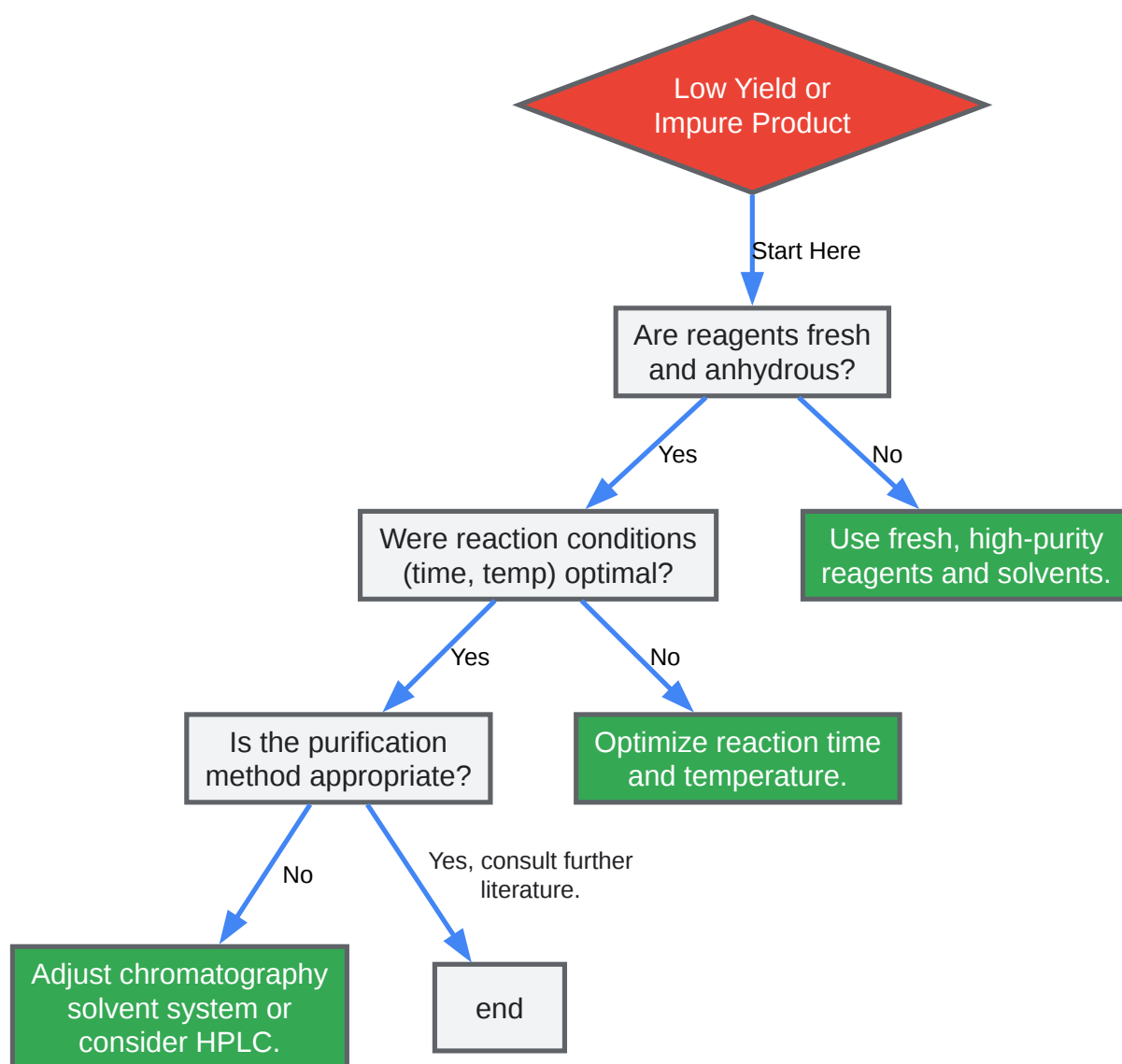
- Possible Cause A: Similar polarity of product and impurities.
 - Solution: Optimize the mobile phase for column chromatography. A different solvent system or a gradient elution may be necessary. For longer or more complex peptides, techniques like HPLC may be required for effective purification.[8]
- Possible Cause B: Product insolubility.
 - Solution: The final product may have limited solubility. Try different solvents for extraction and purification.

Visualizations



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Caption: General workflow for the synthesis of **Z-Ile-Ile-OH**.



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